4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted with a 1,3,4-oxadiazole ring at the 2-position, which is further linked to a 3,4,5-trimethoxyphenyl group. The benzamide moiety is modified at the para position with a sulfonyl group bearing a 2-ethylpiperidine substituent. The 3,4,5-trimethoxyphenyl group is a pharmacophore associated with microtubule disruption and antitumor activity, while the sulfonyl-piperidine group may enhance solubility and target binding .
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7S/c1-5-18-8-6-7-13-29(18)37(31,32)19-11-9-16(10-12-19)23(30)26-25-28-27-24(36-25)17-14-20(33-2)22(35-4)21(15-17)34-3/h9-12,14-15,18H,5-8,13H2,1-4H3,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPPHROUSSAILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic molecule notable for its potential biological activities. This article aims to explore its biological activity through various studies and findings, detailing its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 484.6 g/mol. The structure includes a sulfonamide group and an oxadiazole moiety, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O5S |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 955244-30-1 |
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies on related oxadiazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa using the disc diffusion method .
2. Anticancer Properties
The oxadiazole framework has been linked to anticancer activity. A study demonstrated that derivatives of oxadiazole exhibited antiproliferative effects against several cancer cell lines, including prostate cancer (PC3) and breast cancer (Bcap37) cells . The specific compound has not been extensively tested in clinical settings; however, its structural analogs suggest potential for further investigation in cancer therapeutics.
3. Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been evaluated using the carrageenan-induced paw edema model in rats. Compounds with a thiadiazole or oxadiazole core showed promising results in reducing inflammation comparable to standard anti-inflammatory drugs like diclofenac .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known for its enzyme inhibitory properties, which may play a role in modulating metabolic pathways involved in disease processes such as cancer and inflammation .
- Cellular Interaction : The unique combination of the piperidine and oxadiazole moieties may enhance the compound's binding affinity to specific receptors or enzymes, leading to improved therapeutic effects compared to traditional drugs .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are categorized based on their core heterocycles, substituents, and biological activities:
1,3,4-Oxadiazole Derivatives with 3,4,5-Trimethoxyphenyl Groups
Several analogs share the 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl scaffold but differ in the substituents on the benzamide or sulfonyl groups:
Key Observations :
- The 3,4,5-trimethoxyphenyl group is critical for cytotoxicity, as seen in compound 19b’s potency against breast and lung cancer cells .
- Sulfonyl groups (as in the target compound) may improve metabolic stability compared to sulfanyl or carboxamide linkers .
N-Phenylbenzamide Derivatives with Heterocyclic Modifications
Compounds with similar benzamide backbones but divergent heterocycles:
Structural Advantages of the Target Compound
Preparation Methods
Sulfonylation of 2-Ethylpiperidine
The sulfonamide intermediate is synthesized by reacting 2-ethylpiperidine with 4-chlorosulfonylbenzoic acid under controlled conditions:
- Reagents : 2-Ethylpiperidine, 4-chlorosulfonylbenzoic acid, triethylamine (TEA).
- Conditions : 0–5°C in anhydrous dichloromethane (DCM), stirred for 4–6 hours.
- Mechanism : Nucleophilic substitution where the piperidine nitrogen attacks the electrophilic sulfur in the sulfonyl chloride.
- Yield : 82–90% after purification via silica gel chromatography (ethyl acetate/hexane, 1:3).
Activation to Benzoyl Chloride
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) :
- Conditions : Reflux in SOCl₂ for 2 hours, followed by solvent removal under vacuum.
- Intermediate : 4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzoyl chloride.
Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
Formation of Semicarbazone
3,4,5-Trimethoxybenzaldehyde is condensed with semicarbazide hydrochloride to form the semicarbazone:
Cyclization to 1,3,4-Oxadiazole
The semicarbazone undergoes oxidative cyclization using bromine (Br₂) in acetic acid:
- Conditions : 0°C, gradual addition of Br₂, followed by stirring at room temperature for 12 hours.
- Mechanism : Bromine acts as an oxidizing agent, facilitating cyclization via elimination of HBr.
- Yield : 70–78% after recrystallization from ethanol.
Amide Coupling
Coupling Reagents and Conditions
The final amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) :
- Reagents : EDC, HOBt, anhydrous DMF.
- Conditions : Room temperature, 12–24 hours under nitrogen.
- Mechanism : Carbodiimide activates the carboxylic acid, forming an active ester intermediate that reacts with the oxadiazole amine.
- Yield : 65–72% after purification.
Alternative Synthetic Routes
Suzuki Coupling for Oxadiazole Formation
A patent (EP2498775A1) describes using boronic acid derivatives and palladium catalysts for constructing substituted oxadiazoles. However, this method is less efficient for electron-rich aryl groups like trimethoxyphenyl.
Microwave-Assisted Cyclization
Lawesson’s reagent in tetrahydrofuran (THF) under microwave irradiation (150°C, 20 minutes) achieves cyclization in higher yields (85%) but requires specialized equipment.
Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfonylation | TEA, DCM, 0–5°C | 88 | 95 | |
| Oxadiazole cyclization | Br₂, AcOH, RT | 75 | 90 | |
| Amide coupling | EDC/HOBt, DMF, RT | 70 | 98 |
Challenges and Solutions
Q & A
Q. What are the standard synthesis protocols for this compound, and how do reaction conditions influence intermediate purity?
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole ring followed by sulfonylation and benzamide coupling. Key steps include:
- Step 1 : Cyclization of hydrazide derivatives with carbon disulfide (CS₂) under alkaline conditions to form the oxadiazole core .
- Step 2 : Sulfonylation of the piperidine derivative using 4-chlorosulfonylbenzoic acid in the presence of a base (e.g., Na₂CO₃) .
- Step 3 : Amide coupling between the sulfonyl intermediate and the oxadiazole-amine using coupling agents like DCC (dicyclohexylcarbodiimide) .
Critical Parameters :
| Step | Reagents/Conditions | Purpose | Impact on Purity |
|---|---|---|---|
| 1 | KOH, CS₂, reflux (4–5 hrs) | Oxadiazole ring formation | Excess CS₂ must be removed to avoid side reactions . |
| 2 | 5% Na₂CO₃, room temperature | Sulfonylation | pH control prevents hydrolysis of the sulfonyl chloride . |
| 3 | DMF, 0–5°C | Amide bond formation | Low temperatures minimize racemization . |
Purity is monitored via TLC (Rf values) and intermediate recrystallization .
Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., trimethoxyphenyl protons at δ 3.8–3.9 ppm, oxadiazole C=N at ~160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 557.18) .
- IR Spectroscopy : Detects sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
- HPLC : Purity >95% is achieved using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers optimize synthesis yields when scaling up the reaction?
Methodological Approach :
- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), temperature (reflux vs. RT), and catalyst (e.g., DMAP) to identify optimal conditions .
- Case Study : Replacing DMF with dichloromethane in the sulfonylation step increased yield from 65% to 82% by reducing side-product formation .
- Kinetic Analysis : Monitor reaction progress via in-situ FTIR to terminate at peak product concentration .
Data Contradiction : Lower yields at scale may result from inefficient heat transfer; microwave-assisted synthesis can improve consistency .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial effects)?
- Target Selectivity Profiling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities for tubulin (anticancer target) vs. bacterial dihydrofolate reductase (antimicrobial target) .
- Experimental Validation :
| Assay | Result | Reference |
|---|---|---|
| MTT assay (HeLa cells) | IC₅₀ = 12 µM | |
| MIC (E. coli) | 128 µg/mL |
- Mechanistic Insight : The trimethoxyphenyl group may enhance tubulin binding, while the sulfonamide moiety disrupts folate pathways in bacteria . Contradictions arise from assay conditions (e.g., nutrient media affecting drug uptake).
Q. Which computational methods predict the compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding stability to EGFR (epidermal growth factor receptor) over 100 ns trajectories using GROMACS .
- QSAR Models : Correlate substituent effects (e.g., piperidine alkylation) with IC₅₀ values using partial least squares regression .
- Crystallography : Refine X-ray diffraction data with SHELXL (CCDC deposition recommended) to resolve electron density ambiguities near the sulfonyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
